molecular formula C10H10O3 B6257364 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid CAS No. 1261728-81-7

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid

Cat. No.: B6257364
CAS No.: 1261728-81-7
M. Wt: 178.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is an organic compound belonging to the class of 2-benzopyrans. These compounds are characterized by a benzene ring fused to a pyran ring, with the oxygen atom located at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to obtain the target product . Another method involves the hydrogenation of benzothiophene in the presence of iron cyanide under high temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted benzopyrans .

Scientific Research Applications

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

CAS No.

1261728-81-7

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.